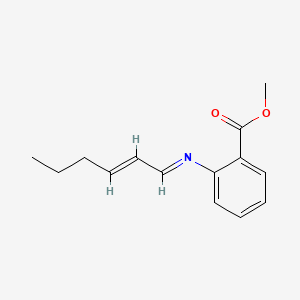

Methyl 2-(2-hexenylideneamino)benzoate

Description

Properties

CAS No. |

68527-80-0 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

methyl 2-[[(E)-hex-2-enylidene]amino]benzoate |

InChI |

InChI=1S/C14H17NO2/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14(16)17-2/h5-11H,3-4H2,1-2H3/b8-5+,15-11? |

InChI Key |

IGAVEPCBGZDTJY-WDDQBVTESA-N |

Isomeric SMILES |

CCC/C=C/C=NC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCCC=CC=NC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification Method (Fischer Esterification)

- Reactants: 2-Aminobenzoic acid and methanol.

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (15 wt% relative to acid).

- Reaction Conditions: Heating at 95–110 °C for 2–10 hours depending on catalyst and molar ratios.

- Molar Ratio: Acid to methanol typically 1:1.4 to 1:4.

- Process: The acid and methanol are mixed in a reactor with the acid catalyst. The reaction proceeds under reflux or controlled heating to promote ester formation. After completion, excess methanol and water byproducts are removed by distillation under atmospheric or reduced pressure.

- Purification: The crude methyl 2-aminobenzoate is purified by extraction and distillation.

This method is adapted from the Fischer esterification process widely used for methyl benzoate synthesis, with modifications for the amino-substituted benzoic acid.

| Parameter | Typical Values |

|---|---|

| Acid to Methanol Ratio | 1:1.4 to 1:4 |

| Catalyst Loading | 15 wt% sulfuric acid or p-toluenesulfonic acid |

| Temperature Range | 95–110 °C |

| Reaction Time | 2–10 hours |

| Yield | >90% (dependent on conditions) |

Alternative Catalysts and Techniques

- Solid acid catalysts such as NbCl₅/Al₂O₃ under solvent-free microwave irradiation have been reported for esterification, offering environmental benefits and shorter reaction times.

- Silica gel supported acid catalysis has also been explored for esterification with improved yields and easier work-up procedures.

Preparation of Methyl 2-(2-Hexenylideneamino)benzoate

The target compound is synthesized via condensation of methyl 2-aminobenzoate with 2-hexenal (an α,β-unsaturated aldehyde).

Schiff Base Formation (Condensation Reaction)

- Reactants: Methyl 2-aminobenzoate and 2-hexenal.

- Solvent: Typically ethanol or methanol.

- Conditions: Stirring at room temperature or gentle heating (25–60 °C) for several hours.

- Catalyst: Usually none required; acid catalysts can be used to promote imine formation.

- Reaction: The amine group of methyl 2-aminobenzoate reacts with the aldehyde group of 2-hexenal to form the imine (Schiff base), releasing water.

- Isolation: The product precipitates or is extracted, then purified by recrystallization or chromatography.

This reaction is consistent with the general method for synthesizing Schiff bases from amino esters and aldehydes, as exemplified by related compounds such as methyl 2-(2-oxo-2H-chromen-4-yl-amino)benzoate.

Characterization and Confirmation

- Spectroscopy: FT-IR confirms imine C=N stretch (~1600–1650 cm⁻¹).

- NMR: ^1H NMR shows imine proton signal and characteristic shifts of aromatic and alkenyl protons.

- X-ray Crystallography: Used for structural confirmation in similar compounds.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Catalyst | Duration | Yield/Notes |

|---|---|---|---|---|---|

| Esterification | 2-Aminobenzoic acid + Methanol | 95–110 °C, reflux | H₂SO₄ or p-Toluenesulfonic acid | 2–10 hours | >90% yield, requires distillation and purification |

| Schiff base formation | Methyl 2-aminobenzoate + 2-Hexenal | Room temp or 25–60 °C, stirring | Usually none or mild acid | Several hours | High purity, confirmed by IR, NMR, crystallography |

Research Outcomes and Observations

- The Fischer esterification method for methyl 2-aminobenzoate synthesis is efficient, scalable, and yields high purity product with minimal environmental impact when optimized.

- Use of p-toluenesulfonic acid as catalyst reduces reaction time compared to sulfuric acid, with easier catalyst recovery.

- Schiff base formation with α,β-unsaturated aldehydes like 2-hexenal proceeds smoothly under mild conditions, yielding stable imine products suitable for further applications.

- Spectroscopic and crystallographic analyses confirm the structural integrity and purity of the synthesized this compound analogues, supporting the reliability of the described preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hexenylideneamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(2-hexenylideneamino)benzoate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hexenylideneamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hexenylideneamino group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-hexenylidene group introduces steric bulk and extended conjugation compared to smaller substituents (e.g., ethylidene or methyl). This enhances thermal stability and may influence binding affinity in coordination chemistry .

- Reactivity: The conjugated imine in this compound is more electrophilic than the secondary amine in Methyl 2-(methylamino)benzoate, making it prone to nucleophilic addition reactions .

- Solubility : Longer alkenyl chains (e.g., hexenylidene) reduce polarity, decreasing water solubility compared to methoxy or amide-substituted analogs .

Physicochemical Properties

- Melting/Boiling Points: Alkenyl-substituted benzoates (e.g., Methyl 2-hexenoate) exhibit lower melting points (< 0°C) due to reduced crystallinity, whereas amide derivatives (e.g., Methyl 4,5-dimethoxy-2-phenoxyacetylamino benzoate) have higher melting points (> 100°C) .

- Spectroscopic Signatures: The imine C=N stretch in IR (~1640 cm⁻¹) distinguishes this compound from amide (C=O ~1680 cm⁻¹) or amine (N-H ~3300 cm⁻¹) derivatives .

Biological Activity

Methyl 2-(2-hexenylideneamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzoate moiety linked to a hexenylideneamino group, which is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 8.0 |

| Staphylococcus aureus (MRSA) | 16.0 |

| Escherichia coli | 32.0 |

| Klebsiella pneumoniae | 64.0 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 15 to 25 µM.

- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptotic cells after treatment, indicating the compound's potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis in cancer cells.

- Tyrosinase Inhibition : Similar compounds have shown tyrosinase inhibitory activity, suggesting potential applications in hyperpigmentation disorders .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR identify the imine (C=N) peak (~8.5–9.0 ppm) and ester carbonyl (~168–170 ppm). NOESY confirms spatial proximity of the hexenylidene chain to the aromatic ring .

- X-ray crystallography : Single-crystal analysis using SHELXL (via the WinGX suite) resolves bond lengths and angles, critical for distinguishing between E/Z isomers .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns .

How can researchers address discrepancies in reported biological activities of this compound across studies?

Advanced Research Question

- Dose-response reevaluation : Standardize assays (e.g., IC₅₀ measurements) using identical cell lines (e.g., HeLa, MCF-7) and exposure times .

- Metabolic stability testing : Compare half-life (t₁/₂) in liver microsomes to rule out degradation artifacts .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the benzoate ring) to isolate structure-activity relationships (SAR) .

What computational strategies are effective for predicting the binding mode of this compound to enzymatic targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the imine group’s role in hydrogen bonding .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes under physiological conditions .

- Pharmacophore mapping : Identify critical features (e.g., hydrophobic hexenylidene chain) using tools like LigandScout .

What experimental protocols ensure stability and shelf-life assessment of this compound?

Basic Research Question

- Accelerated degradation studies : Expose the compound to UV light (254 nm), varying pH (2–12), and temperatures (4°C, 25°C, 40°C) for 30 days. Monitor via HPLC for decomposition products .

- Lyophilization : For long-term storage, lyophilize in amber vials under vacuum to prevent hydrolysis of the ester group .

How can impurity profiling be conducted for this compound post-synthesis?

Basic Research Question

- HPLC-DAD/MS : Use a C18 column (ACN/H₂O gradient) to separate impurities. Compare retention times and UV spectra to synthetic byproducts (e.g., unreacted 2-hexenal) .

- Quantitative NMR (qNMR) : Spiking with deuterated internal standards (e.g., DMSO-d₆) quantifies residual solvents .

What strategies resolve crystallographic disorder in this compound structures?

Advanced Research Question

- Twinning refinement : Use SHELXL’s TWIN command to model overlapping lattices in crystals with low symmetry .

- Dynamic disorder handling : Apply ISOR and DELU restraints to refine flexible hexenylidene chains .

- Mercury CSD analysis : Compare packing motifs with Cambridge Structural Database entries to identify common disorder patterns .

How does the conjugation of the hexenylideneamino group influence the electronic properties of this compound?

Advanced Research Question

- DFT calculations : Gaussian09 simulations (B3LYP/6-311+G**) reveal charge transfer from the imine to the benzoate ring, altering dipole moments .

- UV-Vis spectroscopy : Measure λₘₐₓ shifts in polar solvents (e.g., ethanol vs. hexane) to assess solvatochromism induced by conjugation .

What in vitro assays are recommended for evaluating the cytotoxicity of this compound?

Basic Research Question

- MTT/PrestoBlue assays : Test against adherent (e.g., A549) and suspension (e.g., Jurkat) cell lines with 48–72 hr exposure .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic cell death .

How can researchers validate the role of this compound in modulating oxidative stress pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.